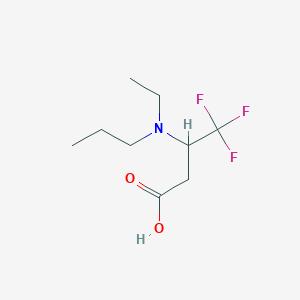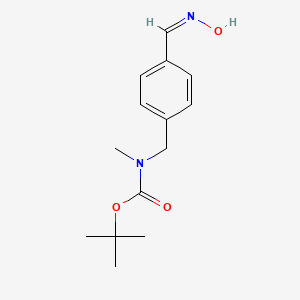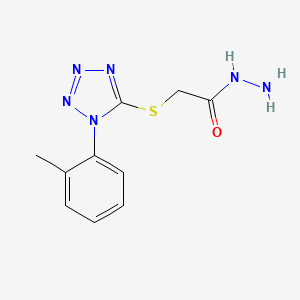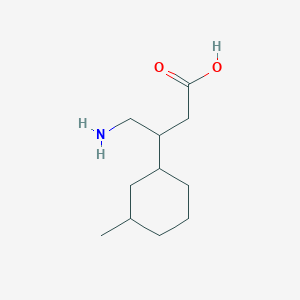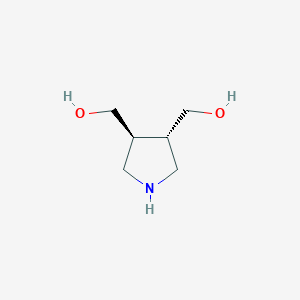![molecular formula C7H5NO2S B13644861 Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
Thieno[3,2-b]pyridine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-b]pyridine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-5,7(4H,6H)-dione typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thienopyridine core . Another approach includes the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,2-b]pyridine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .
Aplicaciones Científicas De Investigación
Thieno[3,2-b]pyridine-5,7(4H,6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of materials for organic electronics and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of thieno[3,2-b]pyridine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Thieno[3,2-b]pyridine-5,7(4H,6H)-dione can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and antiviral properties.
Benzo[4,5]thieno[2,3-b]pyridine: Used in the development of materials for organic electronics.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Studied for their antiviral and antitubercular activities.
Uniqueness: this compound stands out due to its unique structural features and diverse range of biological activities, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C7H5NO2S |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
4H-thieno[3,2-b]pyridine-5,7-dione |
InChI |
InChI=1S/C7H5NO2S/c9-5-3-6(10)8-4-1-2-11-7(4)5/h1-2H,3H2,(H,8,10) |
Clave InChI |
RCXWDGOULJMHOY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(C=CS2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



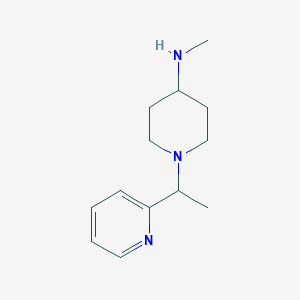
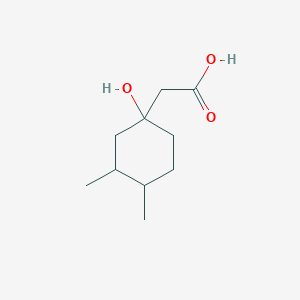

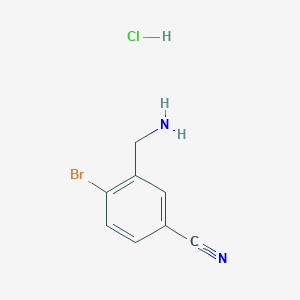


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
